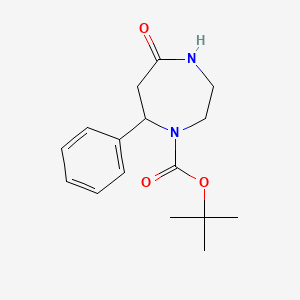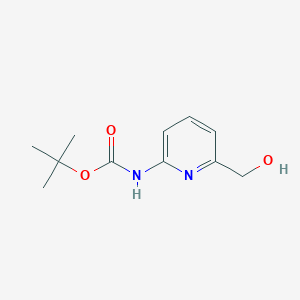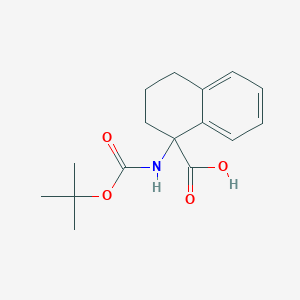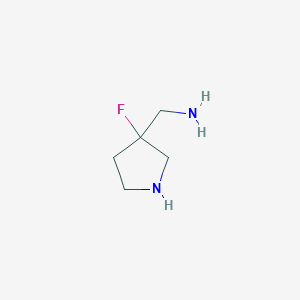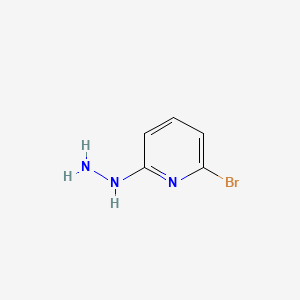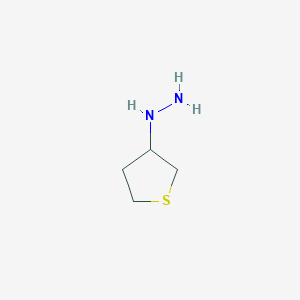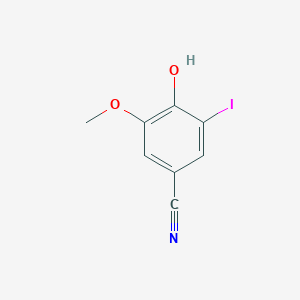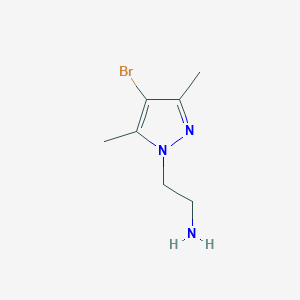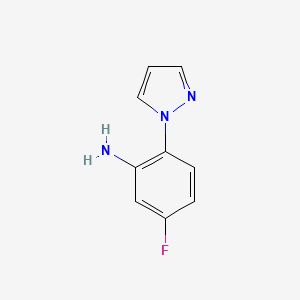
5-fluoro-2-(1H-pyrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyrazolines and related compounds has been a subject of several studies. One approach involves the use of in situ formed 1,2-diaza-1,3-dienes in formal [4 + 1]-annulation reactions with fluorinated sulfur ylides to produce 5-(trifluoromethyl)pyrazolines . Another method includes the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using a Pd/C catalyst and hydrazine hydrate under microwave irradiation to prepare 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is a precursor for 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles . Additionally, the Schiff base of aniline derivatives has been synthesized by condensation reactions at room temperature .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For instance, the Schiff base aniline derivatives were characterized by IR, 1H NMR, Mass, and 13C NMR spectral analysis . Similarly, the structures of the newly synthesized 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were identified by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include annulation reactions , condensation reactions , and reduction reactions . The condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones have also been studied, leading to the formation of 1H-pyrazolo[3,4-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the introduction of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compounds . The antimicrobial, antioxidant, and larvicidal activities of the synthesized compounds have been evaluated, with some showing marked activity . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution has been studied, indicating its potential as a corrosion inhibitor .
Applications De Recherche Scientifique
Antimicrobial Activity
5-Fluoro-2-(1H-Pyrazol-1-yl)aniline derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from it, including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, have shown excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Antifungal and Antibacterial Properties
Synthesized derivatives of 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline demonstrate significant antifungal and antibacterial activities. These compounds were synthesized from ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, showing potential as fluorescence probes in biological imaging and as agents against microbial strains and dermatophyte fungi (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Cholinesterase Inhibitors
New spiro-pyrazolo[1,5-c]quinazoline derivatives of 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline have been designed and evaluated as cholinesterase inhibitors. These compounds are promising in therapeutic applications for neurodegenerative disorders, including Alzheimer's disease (Gálvez et al., 2018).
Electroluminescence Application
N,N-Di(3-(1H-pyrazol-1-yl)phenyl)aniline, a derivative of 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline, has been used in the synthesis of tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential in electroluminescence applications, specifically in organic light-emitting diodes (OLEDs), due to their high emission intensity and long lifetimes (Vezzu et al., 2010).
Fluorescent Sensor for Fluoride Anion
A pyrazole-based fluorescent sensor incorporating 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline exhibited high selectivity for fluoride detection over other anions. This sensor shows potential for use in biological and environmental monitoring (Yang et al., 2011).
Propriétés
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVVPYFPNQSLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1H-pyrazol-1-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

